9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one is a nucleoside analog that plays a significant role in various biochemical processes. It is structurally related to guanosine, a fundamental building block of nucleic acids. This compound is known for its involvement in numerous biological and chemical reactions, making it a subject of extensive research in fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one typically involves the condensation of a purine base with a sugar moiety. One common method is the glycosylation reaction, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions to form the nucleoside. The reaction conditions often include the use of catalysts such as Lewis acids or bases to facilitate the glycosylation process .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pH, and reaction time. The purification of the final product is achieved through techniques like crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include oxidized derivatives, deoxy nucleosides, and substituted purine nucleosides .
Scientific Research Applications
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one: has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nucleoside analogs and as a model compound in studying nucleoside chemistry.
Biology: The compound is involved in the study of DNA and RNA synthesis, repair, and replication processes.
Medicine: It serves as a basis for developing antiviral and anticancer drugs due to its ability to interfere with nucleic acid metabolism.
Mechanism of Action
The mechanism of action of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one involves its incorporation into nucleic acids, where it can disrupt normal DNA and RNA synthesis. This disruption occurs through the inhibition of enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases. The compound can also induce mutations by causing mispairing during DNA replication .
Comparison with Similar Compounds
Similar Compounds
Guanosine: Structurally similar but lacks the modifications present in the compound of interest.
Adenosine: Another nucleoside analog with a different purine base.
Cytidine: A pyrimidine nucleoside analog with distinct chemical properties.
Uniqueness
The uniqueness of 9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one lies in its specific modifications, which confer unique biochemical properties and make it a valuable tool in research and therapeutic applications .
Properties
Molecular Formula |
C10H14N4O5 |
---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
9-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7+,10+/m0/s1 |
InChI Key |
ZWTNXGIZBOQCAJ-FCIPNVEPSA-N |
Isomeric SMILES |
C1NC2=C(N1[C@H]3[C@@H]([C@H]([C@@H](O3)CO)O)O)N=CNC2=O |
Canonical SMILES |
C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.